tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1R,5R)-3,6-diazabicyclo[322]nonane-3-carboxylate is a bicyclic compound with a unique structure that includes a diazabicyclo nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate typically involves the construction of the diazabicyclo nonane core. One common method involves the enantioselective construction of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . This process often includes steps such as protection of functional groups, selective reduction, and cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as ketones or aldehydes.
Reduction: Selective reduction can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diazabicyclo nonane core can fit into specific binding sites, influencing the activity of the target molecule. Pathways involved may include inhibition or activation of enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,5R)-2,6-diazabicyclo[3.2.2]nonane-2-carboxylate
- rac-tert-butyl (1R,5R,6R)-6-amino-3-azabicyclo[3.2.2]nonane-3-carboxylate hydrochloride
Uniqueness
tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may have different substituents or stereochemistry.
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-5-10(8-14)13-6-9/h9-10,13H,4-8H2,1-3H3/t9-,10-/m1/s1 |
InChI Key |
IHTTXKKKRHFNJF-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H](C1)NC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.